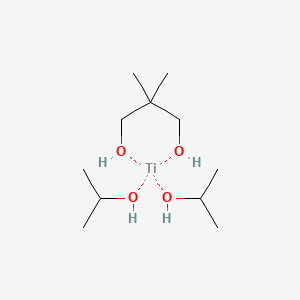
2-(3-Methoxyphenyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-1,3-dithiane is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring and a dithiane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-1,3-dithiane typically involves the reaction of 3-methoxybenzaldehyde with 1,3-propanedithiol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate thioacetal, which is then oxidized to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Methoxyphenyl)-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-(3-Methoxyphenyl)-1,3-dithiol.
Reduction: Reduction reactions typically yield the corresponding dithiol.
Substitution: Substitution reactions can produce a variety of substituted dithianes, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-1,3-dithiane has found applications in various scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(3-Methoxyphenyl)-1,3-dithiane exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(3-Methoxyphenyl)-1,3-dithiane is unique in its structure and properties, but it can be compared to other similar compounds, such as 2-(4-Methoxyphenyl)-1,3-dithiane and 2-(2-Methoxyphenyl)-1,3-dithiane
Propriétés
Numéro CAS |
54308-43-9 |
|---|---|
Formule moléculaire |
C11H14OS2 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C11H14OS2/c1-12-10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2,4-5,8,11H,3,6-7H2,1H3 |
Clé InChI |
QZBJJXMITFWMSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















